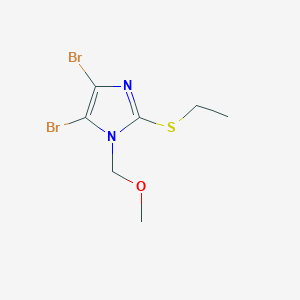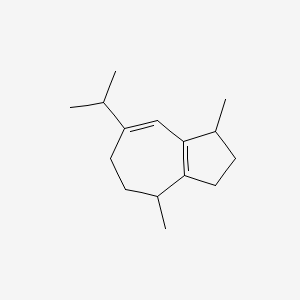
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is found in some essential oils, such as oil of guaiac and chamomile oil, and is also present in various soft corals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
Industrial production of guaiazulene often involves extraction from natural sources, such as essential oils. The compound is then purified through various chemical processes to obtain the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the guaiazulene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of guaiazulene, and substituted guaiazulene compounds. These products have various applications in different fields .
Scientific Research Applications
Guaiazulene has several scientific research applications, including:
Chemistry: Used as a volatile dye and in the study of electronic structures due to its unique color properties.
Biology: Found in essential oils and used in studies related to natural products and their biological activities.
Medicine: Used in skin care products for its anti-inflammatory properties and as a component in some medications for treating gastric ulcers
Industry: Applied as a cosmetic color additive and in various industrial processes requiring a volatile dye.
Mechanism of Action
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. In medicine, it exerts anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. Its unique electronic structure also allows it to interact with different biological molecules, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and similar electronic structure.
Chamazulene: Another derivative of azulene, found in chamomile oil and known for its anti-inflammatory properties.
Egualen: A sodium salt of 3-ethyl-7-(propan-2-yl)-azulene-1-sulfonic acid, used in the treatment of gastric ulcers
Uniqueness of Guaiazulene
Guaiazulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
111900-51-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
YLPOFTFBOIPYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC2=C1CCC2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


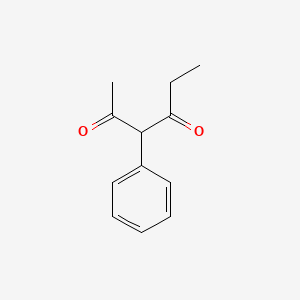
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)
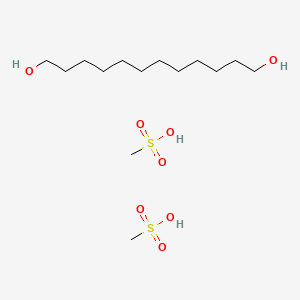

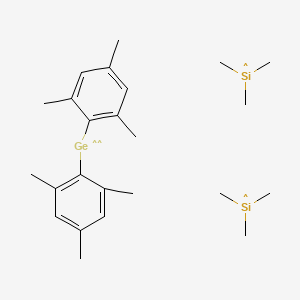

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

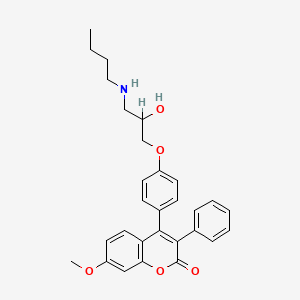

![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
